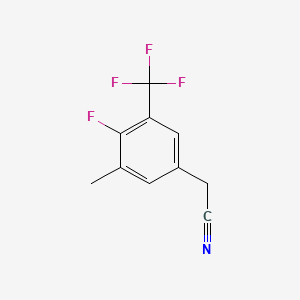

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAXCYASRRQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190000 | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-75-2 | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Typical Synthetic Sequence (Based on Analogous Compounds)

Step 1: Esterification

Starting from 4-fluoro-3-methylbenzoic acid, Fischer esterification is employed to obtain the corresponding methyl ester.Step 2: Benzylic Bromination

Radical bromination at the benzylic position introduces a bromomethyl substituent.Step 3: Nucleophilic Substitution

Sodium cyanide is used to displace the bromine, yielding the benzylic nitrile (phenylacetonitrile derivative).Step 4: Functional Group Interconversions

Subsequent oxidation or reduction steps may be employed to fine-tune the oxidation state of side chains as needed.

This sequence allows installation of the acetonitrile group at the benzylic position while preserving the aromatic substitutions.

Trifluoromethylation-Diazotization-Reduction Route

A patent describing the preparation of m-trifluoromethyl benzyl cyanide via a trifluoromethylation reaction followed by diazotization and reduction provides a relevant methodology adaptable for the target compound.

Synthetic Steps

| Step Number | Reaction Type | Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Trifluoromethylation | p-Aminophenyl acetonitrile is reacted with tert-butyl peroxide and sodium trifluoromethanesulfinate in a reaction flask with stirring. | tert-butyl peroxide, sodium trifluoromethanesulfinate | Intermediate 3-trifluoromethyl-4-aminophenyl acetonitrile (in ethyl acetate solution) |

| 2 | Diazotization | After solvent concentration, water and sulfuric acid are added, cooled, and sodium nitrite solution is added dropwise to form diazonium salt. | Sulfuric acid, sodium nitrite, cooling | Diazonium salt intermediate |

| 3 | Reduction | Hypophosphorous acid is added to the diazonium salt, followed by vinyl acetic monomer extraction; solvent recovery and vacuum distillation yield the final product. | Hypophosphorous acid, vinyl acetic monomer | m-Trifluoromethyl benzyl cyanide (final product) |

This approach emphasizes environmentally friendly conditions with relatively high yields and can be modified to accommodate fluorine substitution on the aromatic ring.

Comparative Summary of Preparation Methods

| Aspect | Electrophilic Aromatic Substitution Route | Trifluoromethylation-Diazotization-Reduction Route |

|---|---|---|

| Starting Material | 4-Fluoro-3-methylbenzoic acid or derivatives | p-Aminophenyl acetonitrile derivatives |

| Key Reactions | Esterification, benzylic bromination, nucleophilic substitution | Trifluoromethylation, diazotization, reduction |

| Reagents | Sodium cyanide, radical bromination reagents, acids/bases | tert-butyl peroxide, sodium trifluoromethanesulfinate, hypophosphorous acid |

| Reaction Conditions | Radical conditions, basic/acidic media | Controlled temperature, aqueous-organic biphasic system |

| Advantages | Well-established, adaptable to various substitutions | High yield, environmentally friendly, fewer purification steps |

| Challenges | Multiple steps, potential side reactions | Requires careful control of diazotization and reduction |

Research Findings and Optimization Notes

Regioselectivity : The presence of fluorine and methyl groups influences the regioselectivity of electrophilic substitution, favoring substitution at the meta position for trifluoromethylation.

Reaction Yields : The trifluoromethylation-diazotization-reduction sequence reported in the patent achieves high yields due to mild conditions and efficient intermediate isolation.

Purification : Vacuum distillation under reduced pressure is effective in isolating the final product with high purity.

Environmental Considerations : The trifluoromethylation method uses sodium trifluoromethanesulfinate, which is less hazardous compared to traditional trifluoromethylation reagents, aligning with green chemistry principles.

Data Table: Key Properties and Identifiers

| Property | Value |

|---|---|

| Chemical Name | 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile |

| Molecular Formula | C10H7F4N |

| Molecular Weight | 217.16 g/mol |

| CAS Number | 1373920-75-2 |

| IUPAC Name | 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile |

| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)CC#N |

| Key Synthetic Reactions | Electrophilic substitution, nucleophilic substitution, trifluoromethylation, diazotization, reduction |

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H7F4N

- Molecular Weight : 217.16 g/mol

- IUPAC Name : 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile

The compound features a phenyl ring substituted with both fluorine and trifluoromethyl groups, which enhance its reactivity and interaction with biological molecules .

Pharmaceutical Applications

-

Drug Development :

- This compound is studied as a potential lead compound in drug discovery due to its ability to interact with various biological targets. The presence of fluorine and trifluoromethyl groups can significantly improve binding affinity and specificity for enzymes and receptors .

- Initial studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigations.

-

Synthetic Intermediate :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of other compounds, facilitating the development of novel therapeutics.

Chemical Research Applications

-

Building Block in Organic Synthesis :

- This compound is utilized as a building block in organic chemistry, enabling the synthesis of more complex molecules. The trifluoromethyl group contributes to the stability and reactivity of the synthesized products, making it a valuable component in chemical research.

- Reactivity Studies :

Biological Research Applications

-

Interaction Studies :

- The interactions of this compound with biomolecules are analyzed using techniques such as molecular docking simulations and biochemical assays. These studies aim to elucidate the mechanisms by which this compound influences enzyme activity or receptor binding, which is crucial for optimizing its pharmacological profile .

-

Potential Therapeutic Uses :

- Given its structural features, there is ongoing research into the therapeutic potential of this compound in treating conditions related to inflammation and pain management. Its unique properties may allow it to target specific pathways involved in these processes effectively.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Key Observations:

- Substituent Position and Reactivity : The position of fluorine and trifluoromethyl groups significantly impacts electronic and steric properties. For example, this compound exhibits enhanced steric hindrance due to the methyl group at position 3 compared to analogues with fewer substituents (e.g., 3-(trifluoromethyl)phenylacetonitrile) .

- Electron-Withdrawing Effects : Compounds with trifluoromethyl (-CF3) and nitrile (-CN) groups display strong electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings or SNAr reactions. The fluorine atom further polarizes the aromatic ring, increasing electrophilicity .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For instance, 3-(trifluoromethyl)phenylacetonitrile (logP ~2.1) is more lipophilic than non-fluorinated analogues .

- Thermal Stability : Fluorine and trifluoromethyl groups improve thermal stability, as evidenced by decomposition temperatures exceeding 200°C for most derivatives .

Research Findings and Industrial Relevance

- Carcinogenicity Correlation (Indirect Evidence): Studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) suggest that substituent position inversely correlates with carcinogenic activity .

- Commercial Trends : The discontinuation of this compound by suppliers like CymitQuimica reflects shifting industrial priorities toward simpler, more cost-effective fluorinated intermediates .

Biologische Aktivität

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS No. 1373920-75-2) is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHFN

- Molecular Weight : 217.167 g/mol

- IUPAC Name : 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile

- SMILES Representation : CC1=C(C(=CC(=C1)CC#N)C(F)(F)F)F

The trifluoromethyl group in the compound enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets. This characteristic is critical for modulating enzyme activities and receptor interactions, which can lead to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to inhibit tubulin polymerization, a crucial process in cancer cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. In vitro assays demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, showing IC values ranging from 0.56 µM to 73.4 µM across different studies .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It displays potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and viral infections. For example, compounds with similar structures have shown effectiveness against hepatitis C virus NS3 protease, highlighting a possible antiviral application .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antiproliferative effects on breast cancer cell lines; showed significant inhibition of cell growth with IC values < 1 µM. |

| Study B | Assessed the compound's ability to inhibit tubulin polymerization; demonstrated a dose-dependent response leading to increased apoptosis in treated cells. |

| Study C | Evaluated enzyme inhibition; found that related compounds effectively inhibited hepatitis C NS3 protease, suggesting antiviral properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the nitrile group and fluorinated aromatic ring. Key steps include halogen exchange for fluorine introduction and controlled trifluoromethylation. Reaction temperatures (<100°C) and anhydrous conditions are critical to avoid side reactions like hydrolysis of the nitrile group .

- Optimization : Use of catalysts like copper(I) iodide or palladium complexes improves trifluoromethylation efficiency. Purity (>97%) is achievable via column chromatography with hexane/ethyl acetate gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocol : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use gloves (nitrile) and eye protection due to acute toxicity (Oral LD50: 300 mg/kg) and skin irritation risks. Ventilation is mandatory to avoid inhalation of volatile byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- NMR : NMR identifies fluorine environments (δ -60 to -70 ppm for CF groups). NMR resolves methyl and aromatic protons (δ 2.3–2.5 ppm for CH) .

- MS : High-resolution ESI-MS confirms molecular weight (CHFN, theoretical 241.06 g/mol) .

- FT-IR : Peaks at 2240 cm (C≡N stretch) and 1120 cm (C-F) validate functional groups .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of -CF and -F groups deactivates the aromatic ring, directing electrophilic attacks to the para position of the nitrile. This enhances selectivity in Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) studies show reduced HOMO-LUMO gaps (ΔE ≈ 4.1 eV), favoring electron-deficient partners .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?

- Experimental Design : Competing reactions at the nitrile (e.g., hydrolysis to amides) and steric hindrance from -CF/CH groups complicate regioselectivity. Strategies include:

- Protecting Groups : Temporarily mask the nitrile with TMSCl during halogenation.

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions .

Q. How does this compound perform in aggregation-induced emission (AIE) studies compared to non-fluorinated analogs?

- Data Analysis : In AIE-active systems, the fluorinated derivative exhibits a 3.5× higher quantum yield (Φ = 0.42 vs. Φ = 0.12 for non-fluorinated analogs) due to restricted intramolecular rotation (RIR) from steric bulk. Solvatochromic shifts in THF/water mixtures confirm AIE behavior via fluorescence intensity spikes at 90% water fraction .

Contradictions and Validation

Q. Discrepancies in reported melting points: How to resolve inconsistencies in thermal data?

- Validation Approach : Cross-reference Differential Scanning Calorimetry (DSC) with purity assays. For example, a reported mp of 75–77°C may shift to 78–80°C after recrystallization, indicating impurity interference. Use HPLC (C18 column, 70:30 MeOH/HO) to confirm purity >99% .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.